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Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical

role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can

lead to its constitutive activation, driving the development and progression of various cancers,

most notably non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine

kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations remains

a significant clinical challenge. DBPR112, also known as Gozanertinib, is a novel, orally active,

furanopyrimidine-based irreversible EGFR inhibitor that has demonstrated potent activity

against both wild-type (WT) EGFR and a range of clinically relevant activating and resistance

mutations.[2][3] This technical guide provides a comprehensive overview of the preclinical data

on DBPR112's activity against EGFR mutations, detailed experimental protocols, and

visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action
DBPR112 functions as an irreversible inhibitor by covalently binding to the ATP-binding site

within the kinase domain of EGFR.[2] This covalent modification blocks the downstream

signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR

pathways, which are crucial for tumor cell proliferation and survival.[2][4] A key feature of

DBPR112 is its potent inhibitory activity against the L858R/T790M double mutation, which

confers resistance to first and second-generation EGFR TKIs.[3] Furthermore, it has shown
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significant efficacy against EGFR and HER2 exon 20 insertion mutations, a group of mutations

for which therapeutic options are limited.[3][5]

Quantitative Data
The following tables summarize the in vitro enzymatic and cellular activities of DBPR112
against various EGFR mutations and in different cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of DBPR112 Against EGFR Kinases

Target Enzyme IC50 (nM)

EGFR WT 15[6]

EGFR L858R/T790M 48[6]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of DBPR112
required to inhibit the enzymatic activity of the purified kinase by 50%.

Table 2: In Vitro Cellular Antiproliferative Activity of DBPR112

Cell Line Relevant EGFR Mutation(s) CC50 (nM)

HCC827
delE746-A750 (Exon 19

deletion)
25[6]

H1975 L858R / T790M 620[6]

A431 Wild-Type (overexpressed) 1020[6]

CC50 (Half-maximal cytotoxic concentration) values represent the concentration of DBPR112
required to inhibit the proliferation of the cancer cell lines by 50%.

Table 3: In Vivo Antitumor Efficacy of DBPR112 in Xenograft Models
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Xenograft Model Dosing Regimen
Tumor Growth Inhibition
(%)

HCC827
20-50 mg/kg, p.o., 5

days/week for 2 weeks

Significant tumor growth

reduction[6]

H1975
50 mg/kg, p.o., once daily for

15 days
34[6]

p.o. = per os (by mouth)

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of DBPR112
are provided below.

EGFR Kinase Inhibition Assay (Luminescent)
This assay determines the in vitro inhibitory activity of a compound against purified EGFR

kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

Purified recombinant EGFR enzyme (WT and mutants)

Poly(Glu,Tyr) 4:1 peptide substrate

Adenosine triphosphate (ATP)

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

DBPR112 (test inhibitor)

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Prepare a serial dilution of DBPR112 in the kinase assay buffer.
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In a 96-well plate, add the diluted DBPR112 or control (DMSO for 100% activity, no

enzyme for background).

Add the kinase reaction master mix containing the peptide substrate and ATP to each well.

Initiate the reaction by adding the diluted EGFR enzyme to each well.

Incubate the plate at 30°C for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent

from the assay kit.

Incubate at room temperature for 40 minutes.

Add the detection reagent to convert the generated ADP to ATP and produce a

luminescent signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each DBPR112 concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS-based)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

Cancer cell lines (e.g., HCC827, H1975, A431)

Complete cell culture medium

DBPR112

MTS reagent

96-well cell culture plates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606981?utm_src=pdf-body
https://www.benchchem.com/product/b606981?utm_src=pdf-body
https://www.benchchem.com/product/b606981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of DBPR112 and incubate for a specified period (e.g.,

72 hours).

Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to

convert the MTS tetrazolium salt into a colored formazan product.

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

CC50 value.

Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and

phosphorylated EGFR, in cell lysates.

Materials:

Cancer cell lines

DBPR112

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Culture the cells and treat them with various concentrations of DBPR112 for a specified

time.

Lyse the cells and determine the protein concentration of the lysates.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of a compound in a living

organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell lines

Matrigel (optional)

DBPR112 formulation for oral administration

Calipers for tumor measurement
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Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., HCC827 or H1975) into the flank

of the mice.

Allow the tumors to grow to a palpable size.

Randomize the mice into treatment and control groups.

Administer DBPR112 or vehicle control orally according to the specified dosing regimen.

Measure the tumor volume and body weight of the mice regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Calculate the tumor growth inhibition for the treated groups compared to the control group.

Visualizations
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of

DBPR112, and a typical experimental workflow.
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In Vitro Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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